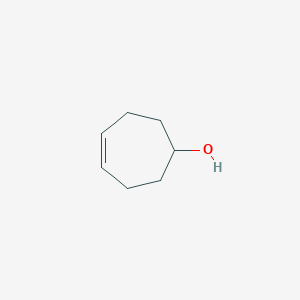

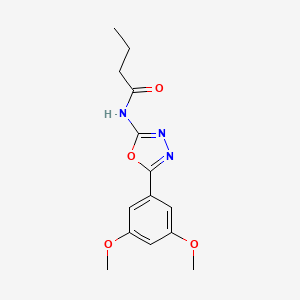

![molecular formula C23H25ClN2O4 B2497272 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one CAS No. 869340-76-1](/img/structure/B2497272.png)

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chromen-2-one derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds and progressing through a series of reactions to introduce various functional groups. For instance, a protocol may start with the formation of a chromen-2-one backbone followed by the introduction of a piperazine moiety and further functionalization with chlorophenyl and hydroxyethyl groups (Wang Jin-peng, 2013). The synthesis process is characterized by its need for precise control of reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial configuration. For example, studies on similar compounds have detailed their crystalline structure, showing how the chromen-2-one core and attached groups orient themselves in solid form (I. Manolov, Bernd Morgenstern, K. Hegetschweiler, 2012). This structural information is crucial for understanding the compound's potential interactions with biological targets or other chemical entities.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

Synthetic Approaches and Binding Affinity : Research on structurally related compounds includes the development of synthetic methodologies that enable the efficient creation of chromene-based conjugates with potential biological activities. For instance, substituted chromene derivatives have been synthesized via multi-component reactions, demonstrating significant anti-proliferative activities against human breast cancer cell lines and kidney cells. Molecular docking studies of these compounds against specific proteins, such as Bcl-2, have shown good binding affinity, suggesting potential therapeutic applications (Parveen et al., 2017).

Antimicrobial and Antifungal Activities

Antibacterial and Antifungal Efficacy : Certain chromene compounds have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, the study on the synthesis of novel chromene derivatives highlights their application in combating microbial infections. The compounds displayed varying degrees of activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Antiproliferative Activities

Cancer Cell Line Studies : The antitumor potential of chromene derivatives has been explored through studies on their effects on cancer cell lines. These compounds exhibit promising antiproliferative activities against various cancer cell types, indicating their potential in cancer therapy. For example, certain derivatives have shown better anti-proliferative activities than known drugs like curcumin, suggesting their utility in developing new cancer treatments (Parveen et al., 2017).

Anticonvulsant and Antioxidant Properties

Evaluation of Biological Activities : Studies have also extended to evaluating the anticonvulsant and antioxidant properties of chromene-based compounds. These investigations provide insights into the multifaceted applications of such molecules in treating neurological disorders and oxidative stress-related diseases. The synthesis and biological evaluation of chromene derivatives highlight their potential therapeutic benefits in various domains (Aytemir et al., 2004).

Mecanismo De Acción

Target of Action

It is known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction could potentially lead to the inhibition or activation of these pathways, resulting in the observed biological effects .

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, resulting in the observed biological effects .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHWYWVABSFBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

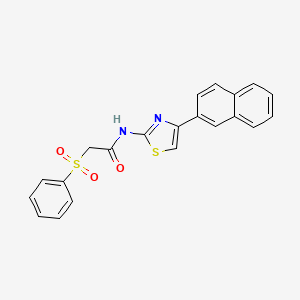

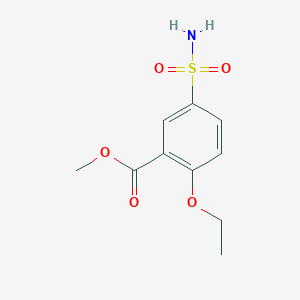

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

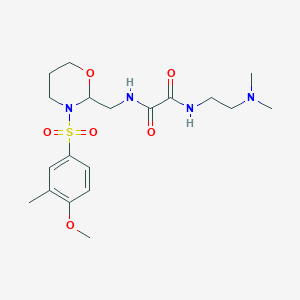

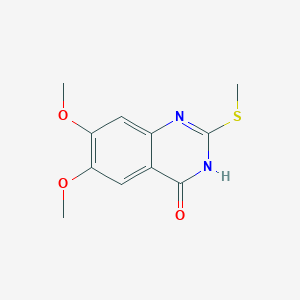

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

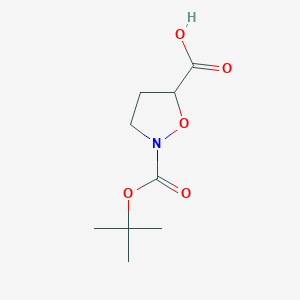

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)